molecular formula C16H18N2O3 B5438679 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B5438679
M. Wt: 286.33 g/mol
InChI Key: JMGKYRIAYACZGD-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, commonly known as DAP-5, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of eukaryotic initiation factor 4A (eIF4A), which is an ATP-dependent RNA helicase that plays a crucial role in the initiation of translation. DAP-5 has been shown to inhibit the growth of cancer cells and has potential as an anticancer drug.

Mechanism of Action

DAP-5 inhibits the activity of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, which is required for the initiation of translation. This inhibition leads to the downregulation of various oncogenic proteins, including c-Myc and cyclin D1, which are involved in cell proliferation and survival. DAP-5 also induces apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects
DAP-5 has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. DAP-5 also inhibits the activity of this compound, leading to the downregulation of oncogenic proteins.

Advantages and Limitations for Lab Experiments

The advantages of using DAP-5 in lab experiments include its potency as an inhibitor of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as an anticancer drug. The limitations of using DAP-5 in lab experiments include its toxicity to normal cells and its potential for off-target effects.

Future Directions

There are several future directions for the study of DAP-5. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail, including its effects on other cellular processes and signaling pathways. Additionally, the development of more potent and selective inhibitors of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one could lead to the discovery of new anticancer drugs.

Synthesis Methods

The synthesis of DAP-5 involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(2,5-dimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with 1,5-dimethyl-1H-pyrazol-4-amine to form the final product, DAP-5.

Scientific Research Applications

DAP-5 has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. DAP-5 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-14(10-17-18(11)2)15(19)7-5-12-9-13(20-3)6-8-16(12)21-4/h5-10H,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGKYRIAYACZGD-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.